molecular formula C10H12O3S B2848903 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone CAS No. 83171-38-4

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone

Cat. No.: B2848903
CAS No.: 83171-38-4
M. Wt: 212.26
InChI Key: JJAKEMCFFULPEZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C10H12O3S This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methoxy-4-methylsulfanylbenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be compared with similar compounds such as:

    1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone: This compound has a similar structure but with different positions of the hydroxy and methoxy groups, which can lead to variations in reactivity and biological activity.

    2-Hydroxy-4-methoxybenzaldehyde: Lacks the ethanone and methylsulfanyl groups, making it less versatile in certain chemical reactions.

    4-Methoxy-2-methylsulfanylphenol:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and potential biological activities.

Properties

IUPAC Name

1-(2-hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAKEMCFFULPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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